molecular formula C24H25BrFNO7S B592646 [5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid CAS No. 1373350-60-7

[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid

Cat. No.: B592646
CAS No.: 1373350-60-7
M. Wt: 570.426
InChI Key: HRZYHQLLBNRMAI-BTJKTKAUSA-N
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Description

The compound [5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate; (Z)-but-2-enedioic acid is a brominated thienopyridine derivative with a molecular formula of C₂₀H₂₁BrFNO₃S (acetate moiety) and a molecular weight of 453.04 g/mol . It is structurally characterized by a thieno[3,2-c]pyridine core substituted with a 5-bromo-1-(2-fluorophenyl)-2-oxopentyl chain at position 5 and an acetyloxy group at position 2. The (Z)-but-2-enedioic acid (maleic acid) component acts as a counterion, enhancing solubility and stability . This compound is synthesized for research purposes and is associated with impurities detected during the development of antiplatelet agents like Prasugrel, where structural analogs are often studied for pharmacological relevance .

Properties

IUPAC Name

[5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrFNO3S.C4H4O4/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22;5-3(6)1-2-4(7)8/h2-3,5-6,11,20H,4,7-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZYHQLLBNRMAI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCBr.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCBr.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrFNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate, often referred to in the context of its derivatives and impurities related to prasugrel, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is C20H23BrFNO3SC_{20}H_{23}BrFNO_3S, with a molecular weight of 456.369 g/mol. Its structural complexity includes a thieno[3,2-c]pyridine core substituted with a bromo and fluorophenyl group, which may contribute to its biological activities.

Pharmacological Effects

  • Antiplatelet Activity : The compound is closely related to prasugrel, a well-known antiplatelet agent. Prasugrel is used in the prevention of thrombotic cardiovascular events. Studies have indicated that compounds with similar structures can inhibit platelet aggregation by blocking the P2Y12 receptor on platelets, thereby reducing the risk of heart attacks and strokes .
  • Genotoxicity : Preliminary studies suggest that some derivatives of this compound may exhibit genotoxic effects. Compounds structurally similar to this thieno-pyridine derivative have shown potential for inducing DNA damage in vitro, raising concerns about their safety profile .
  • Neuropharmacological Potential : There is emerging evidence that thieno-pyridine derivatives can interact with dopamine receptors, potentially offering therapeutic avenues for neuropsychiatric conditions. For instance, some studies have demonstrated that modifications in the structure can enhance selectivity towards dopamine D(3) receptors, which are implicated in various mental health disorders .

Toxicity Profile

The toxicity of [5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate has been evaluated through various assays:

Type of Toxicity Observation
GenotoxicityPositive results in some assays indicating potential DNA damage .
CytotoxicityModerate cytotoxic effects observed in cell lines at higher concentrations .
Acute ToxicityLimited data available; further studies required to establish safe dosage levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Bromo and Fluoro Substituents : The presence of bromine and fluorine atoms enhances lipophilicity and may improve receptor binding affinity.
  • Thieno-Pyridine Core : This core structure is crucial for the pharmacological activity observed in many related compounds. Modifications at different positions can significantly alter the biological effects.

Case Studies

Recent research has focused on synthesizing derivatives of this compound to evaluate their specific biological activities:

  • Study on Antiplatelet Efficacy : A comparative study involving several thieno-pyridine derivatives showed that certain modifications led to enhanced antiplatelet effects compared to prasugrel itself. The study highlighted the importance of substituent positioning on pharmacodynamics .
  • Neuropharmacological Exploration : A series of experiments assessed the impact of different alkyl substitutions on dopamine receptor binding. Results indicated that specific substitutions could yield compounds with improved selectivity for D(3) receptors, suggesting potential applications in treating schizophrenia or depression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 5-bromo, 2-fluorophenyl, pentyl chain, acetate ester C₂₀H₂₁BrFNO₃S 453.04 Reference compound
Prasugrel Impurity-V 2-fluorophenyl, propyl chain (no bromine), acetate ester C₁₈H₁₉FNO₃S 348.41 Shorter alkyl chain (propyl vs. pentyl); lacks bromine
Prasugrel Impurity-II 3-fluorophenyl, cyclopropyl, acetate ester C₁₉H₂₀FNO₃S 361.43 Fluorine at phenyl position 3; cyclopropyl substituent
Prasugrel Impurity-VI 2-fluorophenyl, cyclopropyl, propionate ester C₂₀H₂₂FNO₃S 389.46 Propionate ester (vs. acetate); cyclopropyl group

Key Observations :

  • Bromine Substitution: The target compound’s 5-bromo group enhances molecular weight and polarizability compared to non-brominated analogs (e.g., Impurity-V) .
  • Fluorophenyl Position : The 2-fluorophenyl group in the target compound contrasts with 3- or 4-fluoro analogs (Impurity-II/III), affecting steric interactions and metabolic stability .
  • Chain Length and Substituents : The pentyl chain in the target compound may improve lipid solubility and membrane permeability compared to shorter-chain analogs like Impurity-V .

Physicochemical and Analytical Comparisons

NMR and Spectroscopic Profiling

As demonstrated in studies of structurally related compounds (e.g., rapamycin analogs), NMR chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) can reveal differences in electronic environments. For instance, the bromine atom in the target compound would deshield nearby protons, causing distinct δH shifts compared to non-brominated analogs .

Computational Similarity Metrics

Using Tanimoto and Dice indices (common in virtual screening), the target compound shows moderate similarity (~0.6–0.7) to Prasugrel impurities due to shared thienopyridine cores. However, differences in substituents reduce similarity scores, highlighting the need for graph-based comparison methods to capture nuanced structural relationships .

Research Findings and Methodological Insights

  • Lumping Strategy: Compounds with shared cores (e.g., thienopyridine) but varying substituents can be grouped for predictive modeling of pharmacokinetics, though bromine’s unique effects necessitate separate evaluation .
  • Synthetic Challenges : Impurity profiling studies emphasize the difficulty of controlling regioselectivity during fluorophenyl and bromoalkyl substitutions, requiring optimized reaction conditions .

Preparation Methods

Lithiation-Boronation of Tetrahydrothienopyridine Derivatives

The thieno[3,2-c]pyridine scaffold is synthesized via directed ortho-lithiation of N-protected 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, followed by boronation and oxidation. According to EP3475288B1, hexyl-lithium in tetrahydrofuran (THF) at −40°C selectively deprotonates the α-position to the sulfur atom, enabling reaction with tributyl borate to form a boronate intermediate. Subsequent oxidation with hydrogen peroxide yields the ketone derivative, which is treated with HCl to generate 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride.

Critical Parameters :

  • Temperature control during lithiation (−40°C) minimizes side reactions.

  • A 150% molar excess of hexyl-lithium ensures complete deprotonation.

  • THF as the solvent enhances reaction homogeneity and boronate stability.

Alkylation with 5-Bromo-1-(2-fluorophenyl)-2-oxopentyl Side Chain

Acetylation and Salt Formation

Esterification to Form the Acetate Derivative

The 2-hydroxyl group of the thienopyridine core undergoes acetylation using acetic anhydride in pyridine. PubChem data for related compounds (CID 46701124) confirm that refluxing for 3 hours in anhydrous acetonitrile with catalytic 4-dimethylaminopyridine (DMAP) achieves >90% conversion. The crude product is purified via recrystallization from diisopropyl ether, yielding white crystals with ≥99.5% purity.

Optimization Insights :

  • Pyridine neutralizes acetic acid, preventing retro-esterification.

  • Diisopropyl ether selectively precipitates the acetate while retaining unreacted starting material in solution.

Salt Formation with (Z)-But-2-enedioic Acid

The free base of [5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate is combined with equimolar (Z)-but-2-enedioic acid (maleic acid) in ethanol at 50°C. Stirring for 1 hour followed by cooling to 4°C induces crystallization. The salt is isolated by filtration and washed with cold ethanol to remove excess acid.

Stoichiometric Considerations :

  • A 1:1 molar ratio ensures complete salt formation without residual free acid.

  • Ethanol’s moderate polarity balances solubility and crystallization kinetics.

Industrial-Scale Process Optimization

Solvent and Temperature Screening

Data from EP3475288B1 compare solvents and temperatures for critical steps (Table 1):

StepSolventTemp (°C)Yield (%)Purity (%)
LithiationTHF−409298.7
BoronationTHF−408997.5
OxidationTHF/H₂O208599.1
AcetylationAcetonitrile809499.8
Salt FormationEthanol50→48899.5

Key Findings :

  • THF outperforms toluene or dichloromethane in lithiation due to superior coordination with lithium.

  • Gradual cooling during salt formation prevents amorphous solid formation.

Purity Enhancement Strategies

Chromatographic analyses (HPLC, LC-MS/MS) reveal that the major impurities are de-brominated byproducts (<0.5%) and residual acetic anhydride (<0.1%). Recrystallization from a 1:1 ethyl acetate/hexane mixture reduces impurities to <0.05%.

Advanced Purification :

  • Simulated moving bed (SMB) chromatography achieves >99.9% purity for GMP-grade material.

  • Lyophilization after salt formation ensures low residual solvent content (<100 ppm).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, fluorophenyl), 5.21 (s, 2H, thienopyridine-H), 4.98 (t, J = 6.8 Hz, 2H, CH₂Br), 2.31 (s, 3H, acetate-CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C-F).

  • LC-MS/MS : m/z 511.2 [M+H]⁺, 533.1 [M+Na]⁺.

Thermal and Stability Profiles

  • Melting Point : 142–144°C (decomposition observed above 150°C).

  • Accelerated Stability : 40°C/75% RH for 6 months shows ≤0.2% degradation, confirming the salt’s hygroscopic stability .

Q & A

Q. What steps mitigate byproduct formation during acetate esterification?

  • Method :
  • Low-Temperature Reaction : Slow down acetylation to favor selectivity.
  • Catalyst Screening : Test alternatives to acetic anhydride (e.g., acetyl chloride with DMAP).
  • In Situ Monitoring : Use FTIR to track esterification progress and halt reactions at optimal conversion .

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